Product packaging for Geographutoxin I(Cat. No.:CAS No. 86394-16-3)

Geographutoxin I

Cat. No.: B3290345
CAS No.: 86394-16-3
M. Wt: 2609.1 g/mol
InChI Key: JXBJHMUQZOSJPJ-HTVVLJMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Geographutoxin I is a peptide neurotoxin originally isolated from the venom of the marine cone snail, Conus geographus . It belongs to the μ-conotoxin family and is characterized by its compact structure stabilized by multiple disulfide bridges. This toxin is a valuable research tool for its ability to selectively inhibit voltage-gated sodium (Na v ) channels. Its primary mechanism of action is as a pore-blocking agent; it binds to neurotoxin receptor site 1 on the external vestibule of the channel, physically occluding the pore and preventing sodium ion influx, which consequently inhibits the generation of action potentials. Early pharmacological studies showed that related geographutoxins (GIIIA, GIIIB, GIIIC) act with high specificity on tetrodotoxin (TTX)-sensitive sodium channel subtypes found in skeletal muscle, while demonstrating little to no effect on sodium channels in cardiac muscle or neuronal tissue. This selectivity makes this compound a potent compound for probing the structure and function of skeletal muscle Na v channels, studying neuromuscular transmission, and distinguishing between different Na v channel isoforms in excitability research. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C100H170N38O32S6 B3290345 Geographutoxin I CAS No. 86394-16-3

Properties

IUPAC Name

(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxo-4-[[(1R,4S,7S,10S,12R,16S,19R,22S,25S,28S,31S,34R,37S,40S,43S,45R,49S,51R,55S,58R,65R,72R)-16,31,37,40-tetrakis(4-aminobutyl)-65-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]-7,22-bis(3-amino-3-oxopropyl)-4,25-bis(3-carbamimidamidopropyl)-28-(carboxymethyl)-12,45,51-trihydroxy-55-[(1R)-1-hydroxyethyl]-3,6,9,15,18,21,24,27,30,33,36,39,42,48,54,57,63,71-octadecaoxo-60,61,67,68,74,75-hexathia-2,5,8,14,17,20,23,26,29,32,35,38,41,47,53,56,64,70-octadecazahexacyclo[32.28.7.719,58.010,14.043,47.049,53]hexaheptacontan-72-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C100H170N38O32S6/c1-46(76(108)149)118-87(160)62-40-171-172-41-63-88(161)122-52(15-3-7-25-101)80(153)128-61(36-74(147)148)85(158)121-55(19-12-30-116-99(111)112)79(152)123-57(21-23-71(106)143)84(157)131-64-42-173-175-44-66(132-86(159)60(35-73(145)146)127-77(150)51(105)14-11-29-115-98(109)110)91(164)134-67(92(165)135-75(47(2)139)97(170)138-39-50(142)34-70(138)96(169)137-38-49(141)33-69(137)94(167)124-54(17-5-9-27-103)78(151)119-53(81(154)129-63)16-4-8-26-102)45-176-174-43-65(90(163)133-62)130-82(155)56(20-13-31-117-100(113)114)120-83(156)58(22-24-72(107)144)125-93(166)68-32-48(140)37-136(68)95(168)59(126-89(64)162)18-6-10-28-104/h46-70,75,139-142H,3-45,101-105H2,1-2H3,(H2,106,143)(H2,107,144)(H2,108,149)(H,118,160)(H,119,151)(H,120,156)(H,121,158)(H,122,161)(H,123,152)(H,124,167)(H,125,166)(H,126,162)(H,127,150)(H,128,153)(H,129,154)(H,130,155)(H,131,157)(H,132,159)(H,133,163)(H,134,164)(H,135,165)(H,145,146)(H,147,148)(H4,109,110,115)(H4,111,112,116)(H4,113,114,117)/t46-,47+,48+,49+,50+,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,75-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBJHMUQZOSJPJ-HTVVLJMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)N2CC(CC2C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(NC(=O)C5CSSCC(C(=O)N1)NC(=O)C(CSSCC(C(=O)NC(C(=O)N6CC(CC6C(=O)NC(C(=O)NC(C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(C)C(=O)N)CCCCN)CCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N2C[C@@H](C[C@H]2C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@H](NC(=O)[C@@H]5CSSC[C@@H](C(=O)N1)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)N[C@H](C(=O)N[C@H](C(=O)N5)CCCNC(=N)N)CCC(=O)N)O)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CCCCN)CC(=O)O)CCCNC(=N)N)CCC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](C)C(=O)N)CCCCN)CCCCN)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C100H170N38O32S6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101339126
Record name mu-Conotoxin G IIIA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2609.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86394-16-3, 129129-65-3
Record name Geographutoxin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086394163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mu-Conotoxin G IIIA
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name mu-Conotoxin G IIIA
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 129129-65-3
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Isolation and Primary Structural Characterization Methodologies

Methodological Approaches for Venom Fractionation and Toxin Isolation

The initial step in studying Geographutoxin I is its purification from the complex mixture of peptides and proteins that constitute the venom of Conus geographus. This is achieved through a series of chromatographic techniques designed to separate molecules based on their physicochemical properties.

The purification of this compound from crude venom typically involves a multi-step chromatographic process. An initial fractionation is often performed using gel filtration chromatography . This technique separates molecules based on their size. The crude venom is passed through a column packed with porous beads. Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, like this compound, enter the pores and have a longer retention time.

Following gel filtration, fractions containing the toxin are further purified using ion-exchange chromatography . This method separates molecules based on their net charge at a specific pH. The choice of an anion or cation exchange resin depends on the isoelectric point of the target peptide. By carefully controlling the pH and ionic strength of the buffer, peptides with different charge properties can be selectively eluted.

The final purification step often employs reverse-phase high-performance liquid chromatography (RP-HPLC) . researchgate.net This high-resolution technique separates molecules based on their hydrophobicity. The sample is injected into a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. By gradually increasing the hydrophobicity of the mobile phase (e.g., by increasing the concentration of an organic solvent like acetonitrile), peptides are eluted in order of increasing hydrophobicity. This method is highly effective for obtaining pure this compound. researchgate.net

Determination of Amino Acid Composition

Once a pure sample of this compound is obtained, its amino acid composition is determined. This involves the complete hydrolysis of the peptide into its constituent amino acids, followed by their separation and quantification.

The peptide is typically hydrolyzed by incubation in 6N hydrochloric acid (HCl) at an elevated temperature (around 110°C) for 24 hours in a vacuum-sealed tube. This process breaks all the peptide bonds.

The resulting mixture of free amino acids is then analyzed using an amino acid analyzer. This instrument separates the individual amino acids, often by ion-exchange chromatography, and quantifies them by reacting them with a visualizing agent such as ninhydrin. The amount of each amino acid is determined by comparing the peak areas in the chromatogram to those of a standard mixture of amino acids. The determined amino acid composition of this compound is presented in the table below.

Amino AcidNumber of Residues
Aspartic acid/Asparagine3
Threonine1
Serine1
Glutamic acid/Glutamine2
Proline1
Glycine1
Alanine (B10760859)1
Cysteine6
Valine1
Isoleucine1
Leucine (B10760876)0
Tyrosine1
Phenylalanine0
Lysine (B10760008)2
Histidine0
Arginine1
Tryptophan0
Total 22

Initial Peptide Sequence Elucidation Strategies

The linear sequence of amino acids in this compound is determined using sequencing techniques. A classic and highly effective method for this purpose is automated Edman degradation .

This method sequentially removes one amino acid at a time from the N-terminus of the peptide. The peptide is reacted with phenyl isothiocyanate (PITC), which couples with the free amino group of the N-terminal amino acid. Under acidic conditions, the derivatized N-terminal amino acid is cleaved from the peptide chain, leaving the rest of the peptide intact. The released amino acid derivative, a phenylthiohydantoin (PTH)-amino acid, is then identified by chromatography, typically HPLC. The cycle is repeated to identify the subsequent amino acids in the sequence. This automated process allows for the determination of the entire amino acid sequence of this compound.

Disulfide Connectivity Mapping Techniques

This compound contains multiple cysteine residues, which form intramolecular disulfide bridges that are crucial for its three-dimensional structure and biological activity. Determining the correct pairing of these cysteine residues is a critical step in its structural characterization.

A common approach to disulfide connectivity mapping involves a combination of enzymatic digestion and mass spectrometry. nih.govresearchgate.net The native toxin, with its disulfide bonds intact, is subjected to digestion with a specific protease, such as trypsin or chymotrypsin. researchgate.net This enzymatic cleavage breaks the peptide backbone at specific sites, ideally generating fragments where two peptide chains are still linked by a disulfide bond.

These disulfide-linked fragments are then analyzed by mass spectrometry . The mass of the intact fragment is measured, providing information about the two peptide chains that are connected. To confirm the linkage, the sample can be reduced to break the disulfide bonds, and the masses of the individual peptide chains are then measured. The difference in mass before and after reduction corresponds to the mass of two hydrogen atoms, confirming the presence of a disulfide bond.

Advanced Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for determining the high-resolution, three-dimensional structure of peptides like Geographutoxin I in a solution state, which closely mimics their physiological environment. uq.edu.aunmims.edu This method relies on the magnetic properties of atomic nuclei to map out the connectivity and spatial proximity of atoms within the molecule.

For peptides, two-dimensional (2D) NMR experiments are particularly powerful. uzh.ch A standard suite of experiments is employed to achieve a detailed structural model. The process begins with the sequential assignment of resonances, which involves linking the observed NMR signals to specific amino acid residues in the peptide's primary sequence. uzh.ch This is accomplished using a combination of through-bond and through-space correlation experiments.

NMR Experiment Type Information Provided Contribution to Structure Determination
TOCSY (Total Correlation Spectroscopy)Shows correlations between all protons within a single amino acid's spin system.Crucial for identifying the type of amino acid residue (e.g., Leucine (B10760876), Valine) based on its unique pattern of proton connections.
COSY (Correlation Spectroscopy)Identifies protons that are coupled through a few chemical bonds (typically 2-3 bonds).Helps in confirming the connections identified in TOCSY and aids in the initial steps of sequential assignment.
NOESY (Nuclear Overhauser Effect Spectroscopy)Detects protons that are close to each other in space (typically < 5 Å), regardless of whether they are near each other in the sequence.This is the most critical experiment for 3D structure determination. The intensity of a NOESY cross-peak is proportional to the inverse sixth power of the distance between the two protons, providing a set of distance restraints. uzh.ch

Once a sufficient number of Nuclear Overhauser Effect (NOE) distance restraints are collected, they are used as inputs for computational structure calculation algorithms. uzh.ch These algorithms, such as distance geometry and constrained energy minimization, generate a family of 3D structures that are all consistent with the experimental NMR data. mdpi.com The resulting ensemble of structures represents the dynamic nature of the peptide in solution, with the final model being a well-defined fold stabilized by its disulfide bond framework.

Mass Spectrometry-Based Approaches for Sequence Verification and Post-Translational Modification Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of peptides, providing precise mass measurements that verify the primary amino acid sequence and identify any post-translational modifications (PTMs). thermofisher.comcreative-proteomics.comnih.gov PTMs are covalent modifications to amino acids that occur after protein synthesis and can significantly impact a peptide's structure and function. youtube.comsemanticscholar.org

The initial step involves measuring the total molecular weight of the native this compound. This experimental mass is compared to the theoretical mass calculated from its known amino acid sequence. A perfect match confirms the sequence and the absence of unexpected mass-altering modifications.

Tandem mass spectrometry (MS/MS) is then used for more detailed analysis. metwarebio.com In this technique, the peptide is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. This fragmentation pattern provides sequence information, allowing for de novo sequencing or confirmation of the known sequence. metwarebio.com

A critical application of MS in the study of conotoxins is the determination of disulfide bond connectivity. nih.gov this compound contains multiple cysteine residues that form intramolecular disulfide bridges, creating a rigid, knotted structure. By using enzymatic digestion followed by MS analysis under conditions that preserve the disulfide bonds, researchers can identify which cysteine residues are paired. For this compound, this analysis has confirmed a specific disulfide linkage pattern that defines its characteristic fold.

Furthermore, MS is highly sensitive for detecting common PTMs in conotoxins, such as C-terminal amidation (a one Dalton decrease in mass) or the hydroxylation of proline residues (a 16 Dalton increase). nih.govresearchgate.net These modifications are identified by precise mass shifts in the peptide or its fragments.

Analytical Approach Parameter Measured Finding for this compound
High-Resolution MS Intact Molecular WeightVerification of the primary amino acid sequence against the theoretical mass.
Tandem MS (MS/MS) Fragment Ion MassesConfirmation of amino acid sequence and localization of any modifications.
Enzymatic Digestion + MS Masses of disulfide-linked fragmentsDetermination of the specific cysteine pairing that forms the toxin's structural core.
PTM Analysis Specific mass shifts from the expected peptide mass.Identification of post-translational modifications crucial for biological activity.

Computational Modeling and Molecular Dynamics Simulations of Toxin Conformation

Computational modeling and molecular dynamics (MD) simulations serve as a "computational microscope," providing insights into the dynamic behavior and stability of this compound at an atomic level. mdpi.comnih.gov These methods complement experimental data from NMR or crystallography by exploring the toxin's conformational landscape over time. nih.gov

An MD simulation typically begins with a starting 3D structure, often derived from NMR data. nih.gov This structure is placed into a virtual box filled with water molecules and ions to simulate a physiological environment. The simulation then calculates the forces between all atoms and uses Newton's laws of motion to predict how the atoms will move over a specific period, typically nanoseconds to microseconds. mdpi.com

These simulations can be used to:

Refine Experimental Structures: MD can help refine the family of structures obtained from NMR by assessing their stability and identifying the most energetically favorable conformations.

Analyze Flexibility and Stability: The simulation trajectory reveals which parts of the peptide are rigid and which are flexible. This is crucial for understanding how the toxin might adapt its shape upon binding to its target.

Probe Structural Stability: MD simulations can assess the structural importance of key features, such as the disulfide bonds, by observing how the peptide's fold is maintained or disrupted over the course of the simulation.

Crystallographic Studies of Related Conotoxins for Structural Homology Inference

While a crystal structure for this compound itself may not be available, high-resolution X-ray crystallography data from structurally related conotoxins provide an invaluable basis for structural inference through homology modeling. researchgate.netresearchgate.netdtu.dk This computational approach predicts the 3D structure of a target protein or peptide based on its sequence alignment with a known experimental structure (the "template"). researchgate.net

Given that many conotoxins share conserved cysteine frameworks and structural folds, a known crystal structure of a related peptide from the same gene superfamily or with a similar disulfide pattern can serve as an excellent template. nih.govnih.govbiorxiv.org For instance, the crystal structures of other toxins from Conus geographus or those targeting similar ion channels can provide the foundational coordinates for building a model of this compound.

The homology modeling process involves:

Template Identification: Searching protein structure databases for experimentally determined structures that have a significant sequence similarity to this compound.

Sequence Alignment: Aligning the amino acid sequence of this compound with the template sequence.

Model Building: Copying the coordinates of the aligned residues from the template to the model and building the coordinates for non-aligned regions (loops).

Refinement and Validation: Using energy minimization and MD simulations to relax the model and resolve any structural inconsistencies. The quality of the final model is then assessed using various computational tools.

Molecular Mechanisms of Action and Target Receptor Interaction

Elucidation of Specific Ion Channel Targeting

Geographutoxins are renowned for their high degree of selectivity in targeting specific types of ion channels, a characteristic that has enabled researchers to dissect the functional and structural differences between various channel subtypes.

Voltage-Gated Sodium Channel (NaV Channel) Subtype Specificity

Geographutoxins potently inhibit voltage-gated sodium channels (NaV), which are crucial for the generation and propagation of action potentials in excitable cells like neurons and muscle fibers. nih.govfrontiersin.org Research has demonstrated that these toxins can distinguish between different functional subtypes of sodium channels. For instance, Geographutoxin II (GTX II) has been shown to differentiate between two distinct sodium channel subtypes in rat muscle cells, namely tetrodotoxin (B1210768) (TTX)-sensitive and TTX-insensitive channels. nih.govnih.gov This all-or-none inhibition of these two subtypes by GTX II points to significant structural differences in the toxin's binding region on these channels. nih.govnih.gov

Preferential Interaction with Skeletal Muscle Sodium Channels (NaV1.4)

The primary target of Geographutoxins is the voltage-gated sodium channel subtype found in skeletal muscle, NaV1.4. researchgate.netnih.gov Studies using electrophysiological techniques on nerve-muscle preparations have established that the toxin effectively blocks muscle sodium channels. nih.gov The inhibitory action is potent, with a reported dissociation constant (KD) for GTX II of 19 nM for the TTX-sensitive sodium channels characteristic of adult rat muscle. nih.gov This high affinity underscores the toxin's preferential action on skeletal muscle, leading to the inhibition of muscle contraction and paralysis. nih.gov

ToxinTarget Channel SubtypeTissueDissociation Constant (KD)
Geographutoxin II (GTX II)TTX-Sensitive NaV Channel (NaV1.4)Adult Rat Muscle19 nM

Discriminatory Interactions with Neuronal Sodium Channel Subtypes (e.g., NaV1.2, NaV1.3, NaV1.6, NaV1.7)

A key feature of Geographutoxin's selectivity is its ability to discriminate between muscle and neuronal sodium channel subtypes. While it potently blocks skeletal muscle NaV1.4 channels, it has little to no effect on neuronal or brain sodium channels at comparable concentrations. nih.gov This discrimination highlights the structural and molecular differences between the toxin binding sites on these various NaV channel isoforms.

Receptor Site Binding Analysis

The specificity of Geographutoxin is rooted in its precise interaction with a distinct receptor site on the sodium channel protein.

Characterization of Binding Site I (Pore-Blocking Site) Interaction

Geographutoxins bind to the neurotoxin receptor site 1 on the sodium channel. nih.govnih.gov This site is also the binding location for other well-known pore-blocking toxins such as tetrodotoxin (TTX) and saxitoxin (STX). frontiersin.org Toxins that bind to site 1 function by physically occluding the outer vestibule of the channel pore, thereby preventing the influx of sodium ions that is necessary for an action potential. nih.govfrontiersin.org The action of Geographutoxins as pore blockers is supported by evidence that their binding kinetics conform to a single-site, reversible binding equilibrium. nih.gov This mechanism effectively plugs the channel, inhibiting its function. nih.gov

Molecular Determinants of Toxin-Channel Affinity and Selectivity

The high affinity and selectivity of Geographutoxin for the skeletal muscle NaV1.4 channel are dictated by specific molecular interactions between the toxin and the channel. The structural differences in neurotoxin receptor site 1 between TTX-sensitive and TTX-insensitive sodium channels are substantial enough to be distinguished by Geographutoxin. nih.govnih.gov While the precise molecular determinants are a subject of ongoing research, it is understood that the unique three-dimensional structure of the toxin allows it to interact with a specific set of amino acid residues in the outer pore region of the NaV1.4 channel. These interactions are what provide the tight and selective binding that differentiates it from its neuronal counterparts.

Electrophysiological Methods for Functional Characterization

The functional properties of Geographutoxin and its interaction with voltage-gated sodium channels (NaV) are primarily elucidated through sophisticated electrophysiological techniques. These methods allow for the direct measurement of ion flow across cell membranes, providing precise insights into how the toxin affects channel function.

The whole-cell voltage-clamp technique is a cornerstone method used in these investigations. nih.gov This technique allows researchers to control the membrane potential of a single cell and record the ionic currents that flow through the channels embedded in the cell membrane. frontiersin.org By applying specific voltage protocols, scientists can study the activation and inactivation kinetics of NaV channels in the presence and absence of the toxin. Automated patch-clamp systems have further enhanced the throughput of these studies, enabling more efficient screening and characterization of toxin effects on various NaV channel subtypes. mdpi.comsophion.com

Patch-Clamp Electrophysiology Studies on NaV Channel Inhibition

Patch-clamp electrophysiology has been instrumental in characterizing the inhibitory effects of Geographutoxin II (GTX II) on NaV channels. nih.gov Studies utilizing a giga-ohm seal voltage-clamp procedure in a whole-cell configuration on cultured rat muscle cells (myoballs) have provided detailed mechanistic insights. nih.gov

In these experiments, application of GTX II leads to a reduction in sodium currents without significantly altering the time course or the voltage-dependence of the activation of the remaining current. nih.govnih.gov This suggests that the toxin blocks the channel pore, preventing the passage of sodium ions, rather than altering the channel's gating mechanism. mdpi.com Titration experiments revealed that the inhibition of sodium currents by GTX II fits a noncooperative, 1:1 binding isotherm. nih.gov

A key finding from these studies is that GTX II can distinguish between two functionally distinct subtypes of sodium channels present in developing muscle cells. nih.gov One subtype is sensitive to GTX II and also highly sensitive to Tetrodotoxin (TTX), characteristic of adult skeletal muscle NaV channels (specifically the NaV1.4 subtype). nih.govnih.gov The other subtype is insensitive to GTX II but is inhibited by higher concentrations of TTX, which is typical of embryonic muscle sodium channels. nih.gov This all-or-none inhibition pattern underscores significant structural differences in the toxin's binding site between these two NaV channel subtypes. nih.gov

Inhibition of NaV Channels by Geographutoxin II (GTX II) in Rat Myoballs
ParameterValueChannel SubtypeReference
Dissociation Constant (KD) for GTX II19 nMTTX-Sensitive nih.gov
Fraction of Current Inhibited by Saturating GTX II~49%TTX-Sensitive nih.gov
Dissociation Constant (KD) for TTX1.3 µMGTX II-Insensitive (Embryonic) nih.gov

In vitro Muscle Preparation Studies (e.g., Mouse Diaphragm)

Studies on isolated muscle preparations have corroborated and expanded upon the findings from cultured cells. The mouse phrenic nerve-diaphragm preparation has been used to investigate the effects of Geographutoxin II (GTXII) on neuromuscular transmission. nih.govnih.gov In this system, GTXII effectively abolishes muscle action potentials, which is consistent with its role as a potent muscle NaV channel blocker. nih.govnih.gov

Furthermore, the whole-cell voltage-clamp technique has been applied to single muscle fibres from the mouse flexor digitorum brevis muscle to study developmental changes in Na+ current properties. nih.govnih.gov These studies confirmed that GTX II distinguishes between two types of voltage-sensitive Na+ currents: a GTX II-sensitive current (with high TTX sensitivity) and a GTX II-insensitive current (with low TTX sensitivity). nih.govnih.gov

Research has tracked the changes in the specific Na+ conductance (gNa) during postnatal development. The total gNa increases significantly after birth, while the GTX II-insensitive portion remains stable for about a week before progressively decreasing and becoming undetectable by day 16. nih.govnih.gov This indicates a developmental shift in the expression of NaV channel subtypes in skeletal muscle.

Developmental Changes in Specific Na+ Conductance (gNa) in Mouse Muscle Fibres
AgeTotal gNa (mS/µF)GTX II-Insensitive gNa (mS/µF)Reference
Birth0.220.15 nih.govnih.gov
Day 8Data not specified, but GTX II-insensitive gNa remains at ~0.15~0.15 nih.govnih.gov
Day 16Data not specified, but total gNa increasesUndetectable nih.govnih.gov
Day 201.32 (6-fold increase from birth)Undetectable nih.govnih.gov

Allosteric Modulation and Gating Mechanism Alterations

Geographutoxin II acts primarily as a pore blocker of voltage-gated sodium channels, specifically at the neurotoxin receptor site 1. nih.govfrontiersin.org Its mechanism of action does not typically involve allosteric modulation that alters the channel's gating kinetics. nih.govnih.gov Electrophysiological studies consistently show that GTX II reduces the amplitude of the sodium current without markedly changing the voltage dependence or the time course of activation and inactivation of the channels that remain unblocked. nih.govnih.gov

This mode of action contrasts with other types of neurotoxins that bind to different sites on the NaV channel and do cause significant alterations in gating. For example, toxins binding at site 2 can shift the voltage-dependence of activation and inhibit inactivation, while site 4 toxins can trap the voltage sensor in its activated position. frontiersin.org The action of GTX II, by physically occluding the pore, is more direct and does not fit the typical definition of an allosteric modulator that influences gating from a distant site. frontiersin.org

The ability of GTX II to discriminate between different NaV channel subtypes suggests that the structural architecture of the outer vestibule of the pore, where the toxin binds, differs significantly between these channel isoforms. nih.gov While not an allosteric modulator of gating, the interaction of Geographutoxin with its binding site is a critical determinant of channel function, effectively silencing the channel by preventing ion conduction.

Structure Activity Relationship Sar Studies and Mutational Analysis

Identification of Key Amino Acid Residues for NaV Channel Interaction

Mutational studies on Geographutoxin I and its close analogues have been instrumental in identifying the specific amino acid residues that form the critical interface with the NaV channel. These studies have revealed that positively charged residues play a pivotal role in the toxin's binding affinity and activity.

Synthetic replacement studies on the analogue µ-conotoxin GIIIA have demonstrated that the basicity of the molecule, particularly around the Arginine 13 (Arg13) residue, is crucial for its blocking activity. nih.govnih.gov The replacement of Arg13 with a less basic lysine (B10760008) residue leads to a significant reduction in inhibitory potency, highlighting the importance of the guanidino group of arginine at this position for interacting with the sodium channel. nih.govnih.gov Conversely, the replacement of Arg19 with lysine has a minimal effect on activity, suggesting a less critical role for this residue in the toxin-channel interaction. nih.gov

Further computational and experimental studies on related µ-conotoxins have provided a broader understanding of the key residues. For instance, in µ-conotoxin KIIIA, an in silico alanine (B10760859) scan identified residues Lys7, Trp8, Arg10, His12, and Arg14 as contributing significantly to the binding energy with the human NaV1.7 channel. frontiersin.org The three-dimensional structure of µ-conotoxin GIIIB reveals eight arginine and lysine side chains projecting into the solvent, creating a cationic surface that likely engages with anionic sites on the sodium channel. nih.gov These findings collectively suggest that a constellation of basic and aromatic residues forms the "bioactive face" of the toxin, responsible for its high-affinity interaction with the NaV channel pore.

Table 1: Key Amino Acid Residues in Geographutoxin Analogues and their Role in NaV Channel Interaction

Toxin Analogue Key Residue(s) Method of Identification Functional Importance
µ-conotoxin GIIIA Arg13 Synthetic Amino Acid Replacement Crucial for blocking activity; guanidino group is key. nih.govnih.gov
µ-conotoxin GIIIA Arg19 Synthetic Amino Acid Replacement Minimal role in biological activity. nih.gov
µ-conotoxin KIIIA K7, W8, R10, H12, R14 In silico Alanine Scan Significant contribution to binding energy with hNaV1.7. frontiersin.org
µ-conotoxin GIIIB Multiple Arg and Lys residues 3D Structure Determination Form a cationic surface for potential interaction with the channel. nih.gov

Effects of Disulfide Bond Integrity on Toxin Activity and Conformation

This compound possesses a rigid, compact structure stabilized by three intramolecular disulfide bonds. The integrity of these covalent linkages is paramount for maintaining the correct three-dimensional fold of the peptide, which is essential for its biological activity.

Studies on µ-conotoxin GIIIA, which shares the same disulfide framework as this compound, have systematically dissected the contribution of each disulfide bond. Seven disulfide-deficient analogues were synthesized, where one, two, or all three pairs of cysteine residues were replaced with alanine. The results unequivocally demonstrated that all three disulfide bonds are necessary for the effective inhibition of the NaV1.4 channel. nih.gov

The removal of any single disulfide bond leads to a significant decrease in the toxin's affinity for the sodium channel. nih.gov Among the three, the Cys10-Cys21 linkage was identified as the most critical for maintaining the potency of the toxin against NaV1.4. nih.gov The disruption of these bonds likely leads to a loss of the precise spatial arrangement of the key amino acid residues required for high-affinity binding to the channel. Conformational perturbation through alanine substitutions at individual cysteine residues for each of the three disulfide linkages has also been shown to significantly decrease the binding efficacy of GIIIA. researchgate.net

Analysis of Natural Analogues and Sequence Variants (e.g., GIIIA, GIIIB, GIIIC)

The venom of Conus geographus contains several natural analogues of this compound, including GIIIA, GIIIB, and GIIIC. These variants, which differ by only a few amino acid residues, provide valuable insights into the structure-activity relationships within this toxin family.

Comparative studies of these analogues have revealed subtle yet significant differences in their potency and selectivity for different NaV channel subtypes. For instance, GIIIC exhibits a higher IC50 value (286 ± 13 nM) for the human NaV1.4 channel compared to GIIIA (IC50 110 ± 4 nM), indicating a lower potency. nih.govresearchgate.net This difference in activity is attributed to variations in the N-terminal region of the toxins. nih.govresearchgate.net

A key substitution is found at position 18, where an uncharged glutamine (Gln) in GIIIA is replaced by a hydrophobic leucine (B10760876) (Leu) in GIIIC. nih.govresearchgate.net This single amino acid change induces a local repacking of the N-terminus in GIIIC, which is thought to reduce its potency at the NaV1.4 channel. researchgate.net While the critical charged residues are conserved between GIIIA and GIIIC, these findings underscore the importance of non-pore interacting residues in modulating the toxin's activity. nih.gov

Table 2: Comparison of IC50 Values of this compound Analogues at hNaV1.4

Toxin Analogue IC50 (nM) at hNaV1.4 Key Sequence Difference from GIIIA
GIIIA 110 ± 4 -
GIIIC 286 ± 13 Gln18 -> Leu

Rational Design and Synthesis of Modified this compound Analogues for Probing Channel Function

Building upon the knowledge gained from SAR studies of natural analogues and mutational analysis, researchers have employed rational design and synthetic approaches to create modified this compound analogues. These engineered peptides serve as powerful tools for probing the structure and function of NaV channels with greater precision.

Site-directed mutagenesis is a powerful technique to systematically alter the amino acid sequence of a peptide and assess the functional consequences of these changes. nih.govnih.gov This approach has been effectively used to investigate the roles of specific residues in this compound analogues.

A prime example is the systematic replacement of the three arginine residues (Arg1, Arg13, and Arg19) in µ-conotoxin GIIIA with lysine. nih.gov The inhibitory effects of these synthetic analogues on the twitch contractions of rat diaphragm muscle revealed that the guanidino group of Arg13 is of paramount importance for the toxin's activity. nih.gov In contrast, the same substitution at Arg19 had little impact on biological function. nih.gov This type of targeted mutagenesis allows for a detailed mapping of the toxin's pharmacophore.

Semi-synthesis and chemical modification offer alternative and complementary strategies to site-directed mutagenesis for exploring structure-activity relationships. These methods involve the chemical alteration of the natural peptide or a synthetic fragment to introduce non-natural amino acids, labels, or other chemical moieties.

The synthesis of the aforementioned disulfide-deficient analogues of µ-conotoxin GIIIA is a clear demonstration of this approach. nih.gov By replacing cysteine pairs with alanine, the role of each disulfide bond in the toxin's structure and function could be systematically evaluated. This type of chemical modification provides insights that are not accessible through standard recombinant DNA technology. While specific examples of semi-synthesis applied directly to this compound are less documented in readily available literature, the principles and applications are well-established in the broader field of peptide toxin research.

Synthetic Methodologies for Geographutoxin I and Its Analogues

Solid-Phase Peptide Synthesis Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the chemical synthesis of Geographutoxin I and other conotoxins. nih.govnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. researchgate.net The key advantage of SPPS is the ability to drive reactions to completion by using an excess of soluble reagents, which can then be easily removed by simple filtration and washing, thus simplifying the purification of intermediates. researchgate.netpeptide.com

For conotoxins like this compound, the most common approach is the Fluorenylmethyloxycarbonyl (Fmoc) strategy. nih.gov In this method, the N-terminus of each amino acid is protected by a base-labile Fmoc group, while the reactive amino acid side chains are protected by acid-labile groups. peptide.com The synthesis proceeds from the C-terminus to the N-terminus. Each cycle involves:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govuci.edu

Coupling: Activation of the next Fmoc-protected amino acid's carboxyl group and its subsequent coupling to the newly exposed N-terminal amine of the peptide chain. uci.edu

Washing: Thorough washing of the resin to remove excess reagents and byproducts. rsc.org

This cycle is repeated until the full peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously, most often using a strong acid cocktail, such as trifluoroacetic acid (TFA) with various scavengers. nih.gov Early syntheses of μ-conotoxin GIIIA successfully utilized this solid-phase methodology to produce the linear peptide precursor. nih.govnih.gov

Parameter Description Common Reagents/Resins
Strategy Fmoc/tBuN-α-Fmoc protection, acid-labile side-chain protection.
Solid Support Insoluble Polymer ResinRink Amide resin is often used to yield a C-terminal amide. nih.govuci.edu
Deprotection Agent Base20% Piperidine in DMF. nih.gov
Coupling Agents Carbodiimides, etc.HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) with DIPEA (N,N-Diisopropylethylamine). nih.gov
Cleavage Cocktail Strong AcidTrifluoroacetic acid (TFA), often with scavengers like water and triisopropylsilane (B1312306) (TIS). nih.gov

Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant technique for synthesizing peptides of the size and complexity of this compound, solution-phase peptide synthesis (LPPS) represents a classical alternative. LPPS involves carrying out all reactions in a homogeneous solution phase, requiring purification of the peptide intermediate after each coupling step. This method can be labor-intensive and time-consuming due to the need for repeated purifications. However, it remains valuable for large-scale industrial production where precise control and characterization of intermediates are critical. For complex peptides like conotoxins, SPPS is generally favored in research settings due to its efficiency and amenability to automation.

Disulfide Bond Formation Strategies in Synthetic this compound Analogues

The correct formation of the three disulfide bridges is the most critical and challenging step in the synthesis of this compound and its analogues, as it dictates the peptide's three-dimensional structure and biological function. Several strategies have been developed to manage this oxidative folding process.

The simplest approach, used in the initial syntheses of this compound, is random oxidation . nih.govnih.gov In this method, the fully deprotected linear peptide containing six free cysteine thiol groups is subjected to mild oxidizing conditions, such as air oxidation in a dilute aqueous buffer. This allows the disulfide bonds to form randomly. While straightforward, this can lead to a mixture of up to 15 different disulfide isomers, from which the correctly folded, native isomer must be isolated and purified, often resulting in low yields. mdpi.com The use of a glutathione (B108866) redox buffer (containing both reduced and oxidized glutathione) can assist in disulfide shuffling and help the peptide settle into its most thermodynamically stable conformation, which is often the native one. nih.gov

To overcome the low yields and purification challenges of random oxidation, regioselective (or directed) disulfide bond formation strategies are employed. This approach relies on the use of different, orthogonally stable protecting groups for pairs of cysteine residues. mdpi.com An orthogonal set of protecting groups allows for the selective removal of one pair at a time, enabling the stepwise and controlled formation of each disulfide bond in a predetermined order. For a three-disulfide-bond peptide like this compound analogues, a common set of thiol-protecting groups includes:

Trityl (Trt): Acid-labile, removed during the final cleavage from the resin.

Acetamidomethyl (Acm): Stable to acid but removed by oxidation with iodine. mdpi.com

p-Methoxybenzyl (Mob): Requires stronger acidic conditions for removal than Trt. mdpi.com

Strategy Description Advantages Disadvantages
Random Oxidation All six cysteine thiols are deprotected simultaneously and allowed to oxidize, often via air or with a redox buffer system. nih.govnih.govSimple procedure.Can produce a complex mixture of up to 15 isomers, leading to very low yields of the desired product and difficult purification. mdpi.com
Regioselective Formation Cysteine pairs are protected with orthogonal groups (e.g., Trt, Acm, Mob) that are removed sequentially to form one disulfide bond at a time. mdpi.comnih.govHigh yield of the specific, desired disulfide isomer; simplified purification.Requires more complex and lengthy synthesis of the linear peptide precursor with differentially protected cysteines.

Recombinant Expression Systems for Toxin Production

As an alternative to chemical synthesis, recombinant DNA technology offers a biological route for producing conotoxins. This involves introducing the gene encoding the toxin into a host organism, which then manufactures the peptide. However, the production of small, disulfide-rich peptides like this compound in recombinant systems presents significant challenges.

The most common bacterial host, Escherichia coli, often struggles to correctly process these peptides. The reducing environment of the E. coli cytoplasm prevents the formation of disulfide bonds, and overexpressed peptides frequently misfold and accumulate in insoluble aggregates known as inclusion bodies. nih.govnih.gov While secretion to the more oxidizing periplasmic space is an option, yields are often low.

Eukaryotic expression systems are generally more suitable for producing complex, disulfide-bonded proteins. The yeast Pichia pastoris has emerged as a particularly effective host for conotoxin production. nih.govpichia.com As a eukaryote, P. pastoris possesses the cellular machinery for post-translational modifications, including the correct folding and formation of disulfide bonds in the endoplasmic reticulum. biotechresources.com Key advantages of the P. pastoris system include its ability to grow to high cell densities and secrete the recombinant protein into the culture medium, which greatly simplifies purification. pichia.com Research has shown that using protease-deficient yeast strains can improve yields by preventing degradation of the expressed toxin. nih.gov

Expression System Advantages Challenges for this compound
Escherichia coli Rapid growth, low cost, well-understood genetics. nih.govReducing cytoplasm prevents disulfide bond formation; often leads to misfolding and insoluble inclusion bodies. nih.gov
Pichia pastoris Eukaryotic system capable of post-translational modifications (disulfide bonds, folding); high-density growth; secretes protein for easier purification. pichia.combiotechresources.comGlycosylation patterns may differ from native peptide; optimization of expression and folding conditions is often required.
Mammalian Cells Provides the most authentic post-translational modifications for mammalian proteins.High cost, slow growth, and complex culture requirements make it less practical for conotoxin production.

Development of Novel Synthetic Routes for Conotoxin Scaffolds

The inherent difficulties in synthesizing and ensuring the stability of natural conotoxins have driven the development of novel synthetic routes and the design of simplified analogues. The goal is to create molecules that retain the potent biological activity of this compound but possess improved pharmacological properties, such as enhanced stability or ease of synthesis.

One major strategy involves creating structurally-minimized analogues . This can be achieved by identifying and removing parts of the peptide that are not essential for its interaction with the target receptor. For example, studies on the μ-conotoxin KIIIA, an analogue of this compound, have shown that one of its three disulfide bridges can be removed without a significant loss of biological activity. nih.gov Deleting a disulfide bond simplifies the synthesis by reducing the number of possible isomers during folding.

Another innovative approach is termed "backbone prosthesis," where non-essential amino acid loops in the peptide are replaced with stable, non-peptidic chemical spacers. nih.govmdpi.com These resulting hybrid molecules, sometimes called "polytides," can exhibit improved stability and retained or even enhanced analgesic activity. researchgate.net Common spacers include flexible molecules like polyethylene (B3416737) glycol (PEG). This strategy reduces the peptidic nature of the molecule, potentially making it more resistant to proteases.

Finally, disulfide bonds themselves can be replaced with more stable isosteres, such as lactam bridges . nih.gov These amide linkages can mimic the conformational constraints imposed by a disulfide bond but are not susceptible to reduction, thereby increasing the in vivo stability of the peptide.

These novel routes represent a shift from merely replicating the natural toxin to engineering a new generation of conotoxin-based scaffolds with optimized, drug-like properties.

Biosynthetic Pathways and Genetic Insights

Precursor Gene Identification and Characterization

The synthesis of Geographutoxin I begins with the transcription and translation of a precursor protein from a specific gene. Conotoxins, including this compound, are classified into gene superfamilies based on the high degree of conservation in the signal peptide region of their precursors. This compound belongs to the M-superfamily of conotoxins. nih.govnih.gov This classification is crucial as the signal sequence dictates the initial handling and processing of the peptide.

The precursor protein of a typical M-superfamily conotoxin, such as the one for this compound, has a characteristic tripartite structure:

Signal Peptide (Pre-region): This N-terminal sequence is highly conserved among members of the M-superfamily and acts as a signal for the protein to enter the endoplasmic reticulum for further processing. nih.govnih.gov

Pro-peptide (Pro-region): Located between the signal peptide and the mature toxin sequence, this region can vary in length and sequence. It is believed to play a role in the correct folding and post-translational modification of the mature toxin.

Mature Toxin Sequence: This C-terminal region contains the amino acid sequence that will become the active this compound after being cleaved from the precursor and further modified. This region exhibits high sequence variability, a hallmark of conotoxins that leads to their vast diversity. researchgate.net

While the precise DNA and mRNA sequences for the this compound precursor are not detailed in the provided search results, the general structure is well-established for the M-superfamily. The identification of new conotoxin precursors is now primarily achieved through cDNA sequencing and transcriptome analysis. nih.govnih.gov

Table 1: General Structure of a this compound Precursor Protein (M-Superfamily)

RegionFunctionConservation Level
Signal Peptide Directs the precursor to the secretory pathwayHigh
Pro-peptide Assists in proper folding and modificationVariable
Mature Toxin The final, biologically active peptide sequenceHypervariable

Post-Translational Modifications and Maturation Processes

The transformation of the this compound precursor into the mature, potent neurotoxin involves several critical post-translational modifications (PTMs). These modifications are essential for the toxin's structure and function. nih.gov For conotoxins, PTMs dramatically increase their chemical diversity. nih.gov

Key maturation processes for this compound and other μ-conotoxins include:

Hydroxyproline (B1673980) Formation: The hydroxylation of proline residues is a common PTM in conotoxins. nih.govmdpi.com This modification, the addition of a hydroxyl group to the proline amino acid, can influence the peptide's folding and stability. The presence of hydroxyproline is a known feature of some conotoxins that target voltage-gated sodium channels. mdpi.com

Proteolytic Cleavage: The mature this compound peptide is excised from the precursor protein by specific proteases. mdpi.com These enzymes recognize specific cleavage sites flanking the mature toxin sequence within the pro-region, ensuring the precise release of the final peptide. This proteolytic processing is a fundamental step in the maturation of most secreted peptides.

Disulfide Bond Formation: The formation of multiple disulfide bonds is a defining characteristic of conotoxins, providing them with their rigid and stable three-dimensional structure. These bonds are crucial for their biological activity.

C-terminal Amidation: Another frequent modification found in conotoxins is the amidation of the C-terminus. mdpi.com This modification can protect the peptide from degradation by exopeptidases and is often critical for its biological activity.

Table 2: Key Post-Translational Modifications in this compound Maturation

ModificationDescriptionSignificance
Hydroxyproline Formation Addition of a hydroxyl group to proline residues.Affects peptide folding and stability.
Proteolytic Cleavage Excision of the mature toxin from the precursor.Releases the active peptide.
Disulfide Bond Formation Covalent linkage between cysteine residues.Provides structural stability and is essential for function.
C-terminal Amidation Addition of an amide group to the C-terminus.Increases stability and is often required for activity.

Gene Family Evolution and Divergence within Conus Species

The M-superfamily, to which this compound belongs, is one of the most diverse conotoxin superfamilies. nih.gov The evolution of these toxin genes is characterized by a process of gene duplication and accelerated evolution, particularly in the region encoding the mature toxin. researchgate.net This rapid diversification allows cone snails to develop a vast arsenal (B13267) of toxins to target a wide array of prey and defend against predators.

The evolutionary pressure on conotoxin genes is immense, likely driven by a co-evolutionary "arms race" between the cone snail and its prey. This leads to strong positive selection for mutations in the mature toxin region, resulting in novel toxin variants with different specificities and potencies. In contrast, the signal peptide region of the gene remains highly conserved, defining the superfamily and ensuring the toxins are correctly processed through the secretory pathway.

The divergence within the M-superfamily has resulted in distinct pharmacological families, including the μ-conotoxins (like this compound), κM-conotoxins, and ψ-conotoxins, which target different ion channels and receptors. researchgate.net This functional divergence from a common ancestral gene is a testament to the evolutionary success of the conotoxin blueprint. The study of the M-superfamily across different Conus species reveals how subtle changes in the genetic code, amplified by post-translational modifications, can lead to a spectacular array of bioactive peptides. nih.govnih.gov

Pharmacological Classification and Comparative Toxinology

Classification within the μ-Conotoxin Superfamily

Geographutoxin I is classified within the μ-conotoxin family, which belongs to the M-superfamily of conotoxins. This classification is primarily based on the conserved signal sequences of their precursor peptides, a standard method for grouping the vast diversity of conotoxins. nih.govnih.govmonash.edu The M-superfamily is one of the most diverse and widespread conotoxin superfamilies, with its members identified in numerous Conus species. boisestate.edu

μ-conotoxins are characterized by their inhibitory action on voltage-gated sodium channels (VGSCs). nih.gov The initial isolation and characterization of μ-conotoxins from Conus geographus, the same species that produces this compound, were pivotal in demonstrating their specific activity on skeletal muscle sodium channels. nih.gov These peptides are distinguished by a conserved cysteine framework of CC-C-C-CC, which dictates their three-dimensional structure and is crucial for their biological activity. mdpi.com The study of μ-conotoxins like this compound has been instrumental in differentiating various VGSC subtypes and understanding their physiological roles. nih.gov

Comparative Analysis with Other Voltage-Gated Sodium Channel Blockers

This compound, like Tetrodotoxin (B1210768) (TTX) and Saxitoxin (STX), functions as a pore blocker of voltage-gated sodium channels. nih.govnih.gov All three toxins bind to what is known as neurotoxin binding site 1 on the VGSC, located at the outer vestibule of the channel pore. nih.govnih.govresearchgate.netmdpi.com This binding physically occludes the channel, preventing the influx of sodium ions and thereby inhibiting the propagation of action potentials. nih.govmdpi.com

Despite this shared mechanism, there are significant distinctions. This compound is a polypeptide, whereas TTX and STX are smaller, non-protein guanidinium (B1211019) toxins. nih.govmdpi.comnih.gov This structural difference leads to variations in their binding interactions with the channel. While μ-conotoxins compete with TTX for their binding site, their interaction is not identical. nih.gov For instance, the related Geographutoxin II has been shown to distinguish between TTX-sensitive and TTX-insensitive sodium channel subtypes, indicating substantial structural differences in the toxin-receptor interaction. nih.gov Mutagenesis studies have revealed that while TTX and STX have similar effects, their affinity for the Na+ channel's outer vestibule can be influenced differently by specific amino acid residues, suggesting distinct binding orientations. nih.gov The larger size of μ-conotoxins allows for more extensive interactions with the channel's extracellular loops, contributing to their subtype selectivity.

Table 1: Comparison of this compound, Tetrodotoxin, and Saxitoxin

FeatureThis compound (μ-Conotoxin)Tetrodotoxin (TTX)Saxitoxin (STX)
Toxin Type Peptide (Polypeptide)Small Molecule (Guanidinium Toxin)Small Molecule (Guanidinium Toxin)
Primary Target Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)Voltage-Gated Sodium Channels (VGSCs)
Binding Site Neurotoxin Binding Site 1 (Outer Pore)Neurotoxin Binding Site 1 (Outer Pore)Neurotoxin Binding Site 1 (Outer Pore)
Mechanism Pore BlockerPore BlockerPore Blocker
Subtype Selectivity Can exhibit high selectivity for VGSC subtypesGenerally broad, but some subtype differences existGenerally broad, but some subtype differences exist
Origin Conus (cone snail) venomVarious marine and terrestrial organismsDinoflagellates and cyanobacteria

The pharmacological profile of this compound and other μ-conotoxins is markedly different from that of other major conotoxin families, which is a testament to the functional diversity within Conus venoms. This divergence is primarily defined by their distinct molecular targets.

α-Conotoxins: These toxins, belonging to the A-superfamily, are antagonists of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov By blocking these ligand-gated ion channels at the neuromuscular junction and in the central nervous system, they inhibit cholinergic transmission, a mechanism fundamentally different from the VGSC blockade by μ-conotoxins. nih.gov

ω-Conotoxins: Members of this family are highly specific blockers of voltage-gated calcium channels (VGCCs), particularly the N-type (Cav2.2). Their action prevents calcium influx into presynaptic nerve terminals, thereby inhibiting neurotransmitter release. This contrasts sharply with the direct inhibition of sodium conductance by μ-conotoxins.

This target specificity means that different conotoxin families disrupt distinct physiological pathways. While this compound and its relatives induce paralysis by halting action potential propagation in muscle and nerve cells, α-conotoxins cause paralysis by blocking communication at the synapse, and ω-conotoxins do so by preventing the signal for neurotransmitter release.

Table 2: Comparison of Major Conotoxin Families

Conotoxin FamilyPrimary Molecular TargetPhysiological Effect
μ-Conotoxins (e.g., this compound) Voltage-Gated Sodium Channels (VGSCs)Inhibition of action potential propagation
α-Conotoxins Nicotinic Acetylcholine Receptors (nAChRs)Blockade of synaptic transmission
ω-Conotoxins Voltage-Gated Calcium Channels (VGCCs)Inhibition of neurotransmitter release
κ-Conotoxins Voltage-Gated Potassium Channels (VGKCs)Alteration of cellular excitability
δ-Conotoxins Voltage-Gated Sodium Channels (VGSCs)Inhibition of channel inactivation

Evolutionary Pressures Driving Toxin Selectivity and Diversity

The remarkable diversity and selectivity of conotoxins, including this compound, are the product of intense evolutionary pressure. The primary driver of this diversification is the predator-prey relationship. Cone snails are relatively slow-moving predators that rely on a sophisticated venom apparatus to rapidly immobilize and capture faster-moving prey such as fish, mollusks, and worms.

This has led to an evolutionary arms race, where the snails' venoms must constantly adapt to the evolving defenses and physiological systems of their prey. The result is a hyper-diversification of venom components, with each Conus species producing a unique cocktail of hundreds of different conotoxins. This complexity ensures that the venom is effective against a range of prey and can overcome potential resistance.

The classification of conotoxins into gene superfamilies reflects this evolutionary history. nih.gov The conserved signal sequences within a superfamily suggest a common ancestor, while the hypervariable mature toxin regions are the result of accelerated evolution. This rapid mutation in the regions that interact with the target receptor allows for the fine-tuning of toxin selectivity and potency. For μ-conotoxins like this compound, this evolutionary pressure has resulted in peptides that are highly selective for specific subtypes of sodium channels, allowing the cone snail to precisely target the neuromuscular system of its prey for efficient paralysis.

Advanced Research Applications in Neurobiology

Geographutoxin I as a Molecular Probe for Sodium Channel Subtype Characterization

This compound is a valuable molecular tool in the field of neurobiology for the characterization of voltage-gated sodium channel (VGSC) subtypes. Its utility stems from its ability to selectively block certain subtypes of these channels, allowing researchers to functionally distinguish between them in various tissues. A notable application is in the study of sodium channels in muscle cells, where Geographutoxin has been instrumental in differentiating between two distinct functional subtypes.

In studies conducted on cultured rat muscle cells, it was observed that Geographutoxin II (a closely related analogue often used in functional studies) effectively inhibits a specific subset of sodium channels. nih.govfrontiersin.orgnih.gov Research demonstrated that a fraction of the total sodium current in these cells, averaging around 49%, was sensitive to blockade by the toxin. nih.govfrontiersin.orgnih.gov The channels that were inhibited by Geographutoxin were identified as the tetrodotoxin-sensitive (TTX-sensitive) sodium channels, which are characteristic of adult rat muscle. nih.govfrontiersin.org The toxin exhibited a high affinity for these channels, with a dissociation constant (KD) of 19 nM. nih.govfrontiersin.org

Conversely, the sodium current that remained in the presence of Geographutoxin was found to be completely inhibited by tetrodotoxin (B1210768) (TTX), but with a much lower affinity (KD of 1.3 µM), which is characteristic of the TTX-insensitive sodium channels typically found in embryonic muscle. nih.govfrontiersin.org This all-or-none inhibition pattern by Geographutoxin provides strong evidence for the parallel functioning of these two distinct sodium channel subtypes in developing muscle cells. nih.govfrontiersin.org This selective action allows researchers to isolate and study the properties of each channel subtype independently. nih.gov

The differential sensitivity of sodium channel subtypes to Geographutoxin underscores significant structural differences in the toxin's binding site, known as neurotoxin receptor site 1, between the TTX-sensitive and TTX-insensitive channels. nih.govfrontiersin.org This has made Geographutoxin a critical probe for exploring the molecular architecture of VGSCs.

Table 1: this compound (as represented by Geographutoxin II) as a Molecular Probe for Sodium Channel Subtype Characterization

Sodium Channel SubtypeSensitivity to GeographutoxinKey FindingsReference
TTX-sensitive (Adult muscle type)HighInhibited by Geographutoxin with a KD of 19 nM. nih.govfrontiersin.org
TTX-insensitive (Embryonic muscle type)Low/InsensitiveNot significantly inhibited by Geographutoxin; can be subsequently blocked by TTX with a KD of 1.3 µM. nih.govfrontiersin.org

Applications in Investigating Ion Channel Structure-Function Relationships

This compound has made significant contributions to our understanding of the structure-function relationships of voltage-gated sodium channels. As a pore-blocking toxin, its interaction with the channel provides valuable insights into the architecture of the ion conduction pathway. The binding site for Geographutoxin and other related toxins is known as neurotoxin receptor site 1, which is located at the outer vestibule of the sodium channel pore. frontiersin.org

This binding site is formed by the P-loops, which are re-entrant extracellular loops that line the pore between transmembrane segments S5 and S6 of each of the four domains of the sodium channel α-subunit. frontiersin.org The specificity of Geographutoxin for certain sodium channel subtypes arises from subtle differences in the amino acid sequences of these P-loops. nih.gov By studying the binding affinity of Geographutoxin to different channel isoforms and to channels with specific amino acid mutations, researchers can identify the key residues that are critical for toxin binding and for the normal function of the channel, such as ion selectivity. nih.gov

For instance, the differential blockade of TTX-sensitive and TTX-insensitive sodium channels by Geographutoxin points to significant structural variations in the outer pore region of these channel subtypes. nih.gov This allows for a deeper understanding of how the molecular structure of the channel's outer vestibule influences its pharmacological properties.

The use of Geographutoxin in conjunction with electrophysiological and molecular biology techniques has helped to map the toxin-binding site and to elucidate the roles of specific amino acid residues in channel gating and permeation. nih.gov These studies have been fundamental in developing models of the three-dimensional structure of the sodium channel pore and in understanding how this structure relates to its function of selective sodium ion conduction.

Table 3: Applications of this compound in Investigating Ion Channel Structure-Function Relationships

ApplicationMethodologyKey Insights GainedReference
Mapping the Toxin Binding SiteBinding assays with radiolabeled toxin, site-directed mutagenesis of channel residues.Identification of neurotoxin receptor site 1 at the outer vestibule of the channel, formed by the P-loops. frontiersin.org
Identifying Key Functional ResiduesComparing toxin affinity to wild-type and mutant channels.Elucidation of specific amino acid residues in the P-loops that are crucial for toxin binding and ion selectivity. nih.gov
Probing Structural Differences Between SubtypesComparing the effects of the toxin on different sodium channel isoforms.Demonstration of structural variations in the outer pore region that account for subtype-specific pharmacology. nih.gov

Contributions to Understanding Ligand-Receptor Recognition Principles

The study of this compound's interaction with voltage-gated sodium channels has provided fundamental insights into the principles of ligand-receptor recognition. The high affinity and specificity of this interaction serve as a model system for understanding how peptide ligands recognize and bind to their target ion channels.

The binding of Geographutoxin to neurotoxin receptor site 1 is a prime example of molecular recognition driven by a combination of electrostatic and hydrophobic interactions. nih.govnih.gov The toxin molecule has a specific three-dimensional structure with a defined surface charge distribution that is complementary to the surface of the channel's outer vestibule. nih.gov Key basic amino acid residues on the toxin, such as arginine and lysine (B10760008), are thought to form critical interactions with acidic residues in the P-loops of the sodium channel. nih.govnih.gov

The differential affinity of Geographutoxin for various sodium channel subtypes highlights the principle of specificity in ligand-receptor interactions. nih.govfrontiersin.org Even minor changes in the amino acid sequence of the channel's binding site can lead to significant changes in toxin affinity, demonstrating that precise molecular complementarity is required for high-affinity binding. nih.gov This has been instrumental in understanding how different channel isoforms can be selectively targeted by various toxins and drugs.

By analyzing the structure-activity relationships of Geographutoxin and its analogues, researchers can determine which parts of the toxin molecule are essential for binding and which are responsible for its specific effects. nih.govmdpi.com This information is crucial for the rational design of novel therapeutic agents that can selectively target specific ion channel subtypes. The principles of ligand-receptor recognition elucidated from the study of Geographutoxin are broadly applicable to other systems involving peptide-protein interactions.

Table 4: Contributions of this compound to Understanding Ligand-Receptor Recognition Principles

Principle of Ligand-Receptor RecognitionEvidence from Geographutoxin StudiesBroader ImplicationsReference
Molecular ComplementarityThe specific 3D structure and charge distribution of Geographutoxin are complementary to the sodium channel's outer vestibule.Emphasizes the importance of shape and electrostatic matching in protein-ligand interactions. nih.govnih.gov
SpecificityHigh-affinity binding to specific sodium channel subtypes (e.g., TTX-sensitive muscle channels) with lower affinity for others.Demonstrates how subtle structural differences in receptors can lead to highly selective ligand binding, a key principle in pharmacology. nih.govfrontiersin.org
Structure-Activity RelationshipStudies of Geographutoxin analogues have identified key amino acid residues on the toxin that are critical for binding and activity.Provides a framework for the rational design of drugs and research tools that target specific ion channels. nih.govmdpi.com

Future Research Directions

Exploration of Undiscovered Geographutoxin I Analogues and Variants

The Conus genus is known for its vast diversity of peptide toxins, with estimates suggesting over 700 species producing tens of thousands of distinct conopeptides researchgate.netresearchgate.net. This natural reservoir represents a rich source for discovering novel this compound analogues and variants with potentially unique pharmacological profiles. Existing research has identified several naturally occurring μ-conotoxins, such as GIIIB and GIIIC, which exhibit variations in amino acid sequence and potency, indicating natural evolutionary diversification oup.comnih.govannualreviews.org. Further exploration could involve systematic screening of venoms from different Conus species, as well as bioinformatic analysis of conotoxin gene superfamilies, to identify and characterize new analogues. Investigating naturally occurring post-translational modifications or minor variants, like those with proline substitutions for hydroxyproline (B1673980), could also yield valuable insights into structure-activity relationships oup.com.

Deeper Investigation into Allosteric Modulation Mechanisms

While this compound is primarily characterized as a direct pore blocker, understanding if it or its derivatives can exert allosteric effects on NaV channels is a critical area for future research scispace.comunam.mx. Allosteric modulators bind to sites distinct from the primary active site, influencing channel function through conformational changes. Although some conopeptides are known to act allosterically on other targets, such as adrenergic receptors scispace.com, the precise mechanisms by which μ-conotoxins interact with NaV channels are still being elucidated. Future studies could employ advanced electrophysiological techniques and computational modeling to identify potential allosteric binding sites on NaV channels and to characterize any allosteric modulatory effects of this compound analogues. This could reveal new ways to fine-tune NaV channel activity beyond simple pore blockade.

Integration of Advanced Structural Biology Techniques for High-Resolution Complex Structures

Determining the high-resolution three-dimensional structures of this compound in complex with various NaV channel subtypes is crucial for a precise understanding of their molecular interactions researchgate.net. Techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography have revolutionized structural biology, enabling the visualization of protein-toxin complexes at atomic or near-atomic resolution researchgate.net. Applying these advanced methods to this compound bound to different NaV channel isoforms could reveal detailed binding interfaces, conformational rearrangements of both the toxin and the channel, and the specific structural determinants of selectivity and potency. Such structural data would provide invaluable guidance for rational drug design and the development of highly specific NaV channel modulators.

Development of Novel Synthetic Methodologies for Enhanced Scalability and Efficiency

The natural scarcity of purified conotoxins necessitates efficient and scalable synthetic methods for their study and potential therapeutic development researchgate.netresearchgate.net. While chemical synthesis of this compound and its analogues has been achieved for structure-activity relationship studies nih.govresearchgate.net, further optimization of these methodologies is warranted. Research could focus on developing more cost-effective, high-yield synthetic routes, including improved solid-phase peptide synthesis techniques, efficient disulfide bond formation strategies, and methods for incorporating non-natural amino acids or modifications to enhance stability or potency mdpi.com. The development of robust synthetic pipelines would facilitate the production of sufficient quantities of this compound analogues for comprehensive preclinical and clinical evaluation.

Expanding the Repertoire of NaV Channel Subtypes Probed by this compound and its Analogues

A significant challenge in translating conotoxins into therapeutics is their often broad selectivity across NaV channel subtypes, which can lead to off-target effects nih.govresearchgate.net. This compound, while potent against skeletal muscle NaV1.4, shows limited activity against neuronal subtypes jst.go.jpresearchgate.net. Future research should systematically probe the interaction of this compound and its rationally designed analogues against the full spectrum of human NaV channel subtypes (NaV1.1–1.9) researchgate.net. This systematic characterization is essential for identifying toxins with specific selectivity profiles for neuronal subtypes implicated in pain (e.g., NaV1.7, NaV1.8) or cardiac subtypes (e.g., NaV1.5), paving the way for targeted therapeutic interventions.

Known μ-Conotoxins and Their Primary NaV Channel Targets

Toxin Name (Analogue/Variant)Primary Target (NaV Subtype)Key Characteristics/Selectivity
This compound (μ-CTX GIIIA)Skeletal muscle NaV channels (e.g., NaV1.4)Potent pore blocker; less effective on nerve channels. nih.govjst.go.jpoup.comresearchgate.net
μ-CTX GIIIBSkeletal muscle NaV channelsSimilar to GIIIA, may have slight differences in potency/selectivity. oup.comnih.gov
μ-CTX GIIICSkeletal muscle NaV channelsLower potency at hNaV1.4 compared to GIIIA; ineffective against several neuronal subtypes. nih.gov

Q & A

Q. What experimental designs are optimal for studying Geographutoxin I’s effects on ion channels?

To assess toxin interactions, employ in vitro models such as rat myoballs or heterologous expression systems (e.g., Xenopus oocytes). Use voltage-clamp electrophysiology to measure sodium current inhibition at varying toxin concentrations. Include controls (e.g., untreated cells, TTX-sensitive/insensitive subtypes) and replicate experiments across biological replicates. Validate results via dose-response curves and comparative analyses with established toxins (e.g., TTX) to confirm specificity . Implement QA/QC protocols, including calibration of equipment and blinded data collection, to minimize bias .

Q. How should researchers select biological models for this compound toxicity studies?

Prioritize models with well-characterized sodium channel subtypes (e.g., rat skeletal muscle cells for TTX-sensitive subtypes). Justify model choice based on homology to human targets or ecological relevance (e.g., predator-prey interactions in Conus habitats). Validate models using functional assays (e.g., patch-clamp) and cross-reference with transcriptomic data to confirm channel expression .

Q. What methodologies ensure reliable data collection in this compound studies?

Adopt a dual approach:

  • Quantitative: Standardize toxin purification (e.g., HPLC/MS validation) and experimental conditions (pH, temperature). Use high-resolution electrophysiology for kinetic data.
  • Qualitative: Triangulate findings with structural analyses (NMR, crystallography) to link toxin structure to function. Document protocols rigorously and include negative controls to isolate artifact signals .

Q. Which statistical methods are appropriate for initial analysis of toxin efficacy data?

Apply descriptive statistics (mean ± SEM) and inferential tests (ANOVA, t-tests) to compare treatment groups. Use correlation analysis to relate toxin concentration to current inhibition. For non-linear responses, employ logistic regression or Hill equation modeling. Ensure assumptions (normality, homogeneity of variance) are met via diagnostic plots .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data and established toxin-channel interaction models?

Conduct sensitivity analyses to identify methodological outliers (e.g., voltage protocol inconsistencies). Replicate experiments using alternative models (e.g., human iPSC-derived neurons) or techniques (e.g., fluorescence-based flux assays). If discrepancies persist, propose mechanistic hypotheses (e.g., allosteric modulation, post-translational channel modifications) and test via mutagenesis or molecular dynamics simulations .

Q. What strategies enable integration of multi-omics data to contextualize this compound’s ecological role?

Combine transcriptomic (Conus venom gland expression), proteomic (toxin isoform abundance), and ecological (habitat prey distribution) datasets. Use bioinformatics tools (e.g., phylogenetic reconciliation, co-expression networks) to identify evolutionary drivers of toxin diversity. Apply spatial statistics to map toxin prevalence against prey sodium channel polymorphisms .

Q. How can advanced statistical models improve interpretation of toxin dynamics in heterogeneous biological systems?

Utilize hierarchical linear modeling (HLM) to account for nested data structures (e.g., cell-to-organism responses). For longitudinal studies, apply mixed-effects models to parse fixed (e.g., toxin dose) and random (e.g., batch variation) factors. Structural equation modeling (SEM) can test causal pathways linking toxin structure to functional outcomes .

Q. What methodologies address spatial and temporal variability in toxin-field sampling studies?

Deploy geostatistical interpolation (e.g., kriging) to map toxin distribution in marine environments. Use time-series analyses (e.g., Fourier transforms) to identify cyclic patterns in Conus venom production. Cross-validate field data with lab-based stability assays to differentiate environmental degradation from biological variability .

Methodological Best Practices

Q. How should researchers design studies to ensure reproducibility in toxin pharmacology?

Predefine acceptance criteria for data quality (e.g., signal-to-noise ratios in electrophysiology). Share raw datasets and analysis pipelines via open-access platforms. Collaborate with independent labs for cross-validation, and report negative results to mitigate publication bias .

Q. What frameworks support robust theoretical grounding in this compound research?

Anchor hypotheses in venom evolution theory (e.g., arms-race coevolution) and ion channel biophysics. Critically review literature to identify gaps (e.g., understudied sodium channel isoforms). Use conceptual diagrams to map toxin-channel interactions and guide experimental design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.